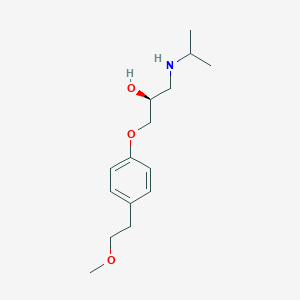
(S)-Metoprolol
Overview
Description
Synthesis Analysis
(S)-Metoprolol is synthesized through a chiral resolution process or asymmetric synthesis, targeting the active S-enantiomer for therapeutic use. The synthesis process emphasizes the importance of achieving high enantiomeric purity to maximize therapeutic efficacy while minimizing unwanted effects associated with the R-enantiomer.
Molecular Structure Analysis
The molecular structure of (S)-Metoprolol is characterized by its ability to selectively bind to beta-1 adrenergic receptors, primarily located in cardiac tissue. This selective binding is attributed to the spatial configuration of the (S)-enantiomer, which aligns well with the receptor's active site, enabling its cardioselective action.
Chemical Reactions and Properties
(S)-Metoprolol undergoes various chemical reactions, including oxidation and conjugation, primarily in the liver, to form inactive metabolites. Its chemical properties, such as solubility and stability, are optimized to ensure effective absorption and therapeutic action within the body.
Physical Properties Analysis
The physical properties of (S)-Metoprolol, including its melting point, solubility in different solvents, and crystalline structure, are critical for its formulation into various dosage forms. These properties ensure that (S)-Metoprolol maintains its stability and efficacy throughout the manufacturing process and shelf life.
Chemical Properties Analysis
The chemical properties of (S)-Metoprolol, including its pKa, lipophilicity, and stereochemistry, influence its pharmacokinetics and pharmacodynamics. These properties determine how (S)-Metoprolol is absorbed, distributed, metabolized, and excreted by the body, ultimately affecting its therapeutic efficacy and safety profile.
Scientific Research Applications
Cardiovascular Disease Treatment : Metoprolol is a key pharmacological option in treating different cardiovascular diseases, with ongoing research interest in its applications (Grassi, 2018).
Hypertension and Coronary Heart Disease : Metoprolol succinate, a specific form of Metoprolol, effectively reduces cardiovascular events and mortality in patients with hypertension and coronary heart disease (Papadopoulos & Papademetriou, 2009).
Pharmacokinetics and Enantioselectivity : The pharmacokinetics of Metoprolol are enantioselective, with the S-(-)-metoprolol isomer showing higher activity in blocking the β2-adrenergic receptor (Antunes et al., 2013).
Treatment of Hypertension : Metoprolol is an effective beta 1-adrenergic blocking agent used specifically in the treatment of hypertension (Stajić, Granger, & Beyer, 1984).
Cardiovascular Protection : It offers cardiovascular protective effects in coronary heart disease, cardiovascular hypertrophy, and atherosclerosis (Vedin, 1987).
Chronic Heart Failure Treatment : Metoprolol CR/XL, when used daily in addition to standard therapy, improves survival in patients with chronic heart failure (Hjalmarson et al., 1999).
Pharmacoeconomic and Quality-of-Life Evaluation : Metoprolol has shown beneficial effects on morbidity and mortality in hypertension, post-myocardial infarction, and idiopathic dilated cardiomyopathy (Peters & Benfield, 1994).
Nonischemic Dilated Cardiomyopathy : Metoprolol improves myocardial performance and energetics in patients with this condition, favorably altering substrate utilization (Eichhorn et al., 1994).
Controlled Release Formulations : Controlled release formulations of Metoprolol, like Metoprolol CR and 'Oros', provide sustained β2-blockade over 24 hours, minimizing loss of selectivity associated with higher plasma concentrations (Kendall, Maxwell, Sandberg, & Westergren, 1991).
Cardioprotection in Acute Myocardial Ischemia : Metoprolol effectively reduces infarct size, improves biochemical indicators, and ameliorates cardiac function in a murine model of acute myocardial ischemia (Lai et al., 2020).
Treatment of Hypertension and Angina Pectoris : Metoprolol is widely used for mild to moderate hypertension and angina pectoris, and is beneficial in post-infarction patients (Benfield, Clissold, & Brogden, 1986).
Gene Polymorphism and Therapeutic Effects : Different doses of Metoprolol can achieve different therapeutic effects in patients with various CYP2D6 and α adrenoreceptor polymorphisms (Yuan et al., 2008).
properties
IUPAC Name |
(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230861 | |
| Record name | (S)-Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Metoprolol | |
CAS RN |
81024-42-2 | |
| Record name | (-)-Metoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)

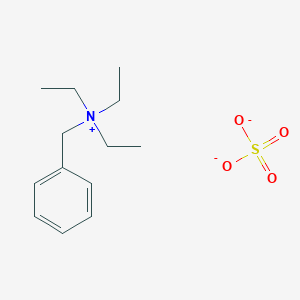
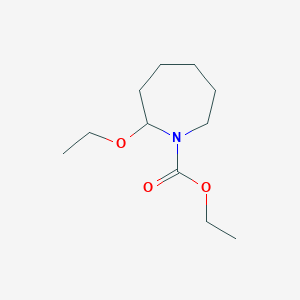
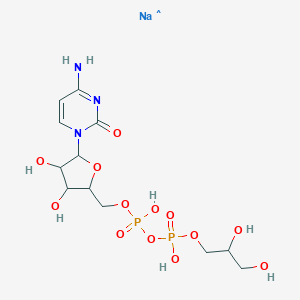
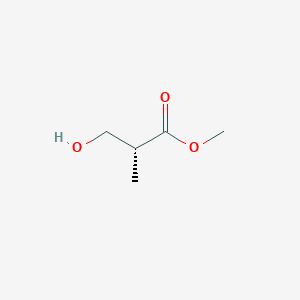
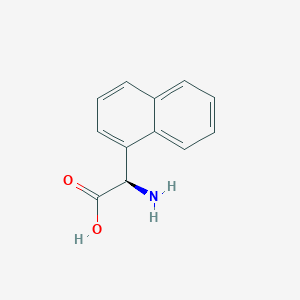
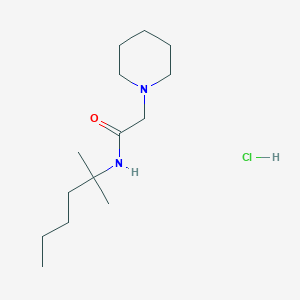
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
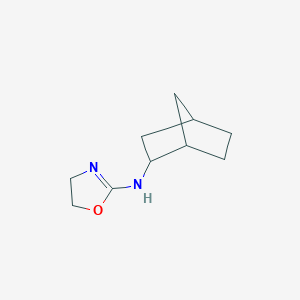
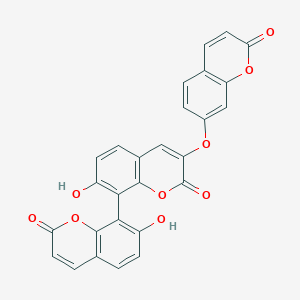
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)